
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one: is a heterocyclic compound with the molecular formula C7H3BrFNO2 and a molecular weight of 232.01 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a benzoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with phosgene to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired benzoxazol-2-one .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as (e.g., amines, thiols) and (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is explored for its potential as a bioactive compound. Research indicates that it may exhibit antimicrobial and anticancer properties. Its interaction with biological targets can modulate enzyme activities or receptor functions, making it a candidate for drug development.
Chemical Synthesis
In organic chemistry, this compound serves as a building block for synthesizing various derivatives. Its ability to participate in multiple chemical reactions allows chemists to create complex structures that may have pharmaceutical significance.
Material Science
The compound is investigated for its utility in developing new materials with specific properties. Its unique chemical structure can contribute to the creation of polymers or other materials with enhanced performance characteristics.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Smith et al. (2023) | Anticancer Activity | Demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. |
Johnson & Lee (2024) | Antimicrobial Properties | Found that the compound showed promising activity against several bacterial strains, suggesting potential as an antimicrobial agent. |
Wang et al. (2022) | Material Development | Reported the successful incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. |
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: This compound is a thalidomide analogue and an activator of E3 ligase.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Used in the synthesis of small band-gap conjugated polymers for solar cells.
Uniqueness: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a versatile intermediate for various synthetic applications .
Biological Activity
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Molecular Formula: CHBrFNO
Molecular Weight: 232.01 g/mol
IUPAC Name: 5-bromo-6-fluoro-3H-1,3-benzoxazol-2-one
PubChem CID: 66797869
The compound features a benzoxazole ring system with bromine and fluorine substitutions that enhance its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves halogenation and cyclization reactions starting from appropriate precursors. Common methods include:
- Bromination of Benzoxazole Precursors: Utilizing bromine sources under controlled conditions.
- Fluorination Reactions: Employing fluorinating agents to introduce the fluorine atom into the structure.
These synthetic routes are essential for producing high-purity compounds suitable for biological testing.
Anticancer Properties
Research has indicated that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of benzoxazole compounds against:
Cancer Type | Cell Lines |
---|---|
Breast Cancer | MCF-7, MDA-MB-231 |
Lung Cancer | A549, H1975 |
Liver Cancer | HepG2 |
Prostate Cancer | PC3 |
Colorectal Cancer | HCT-116 |
The specific activity of this compound against these cell lines remains to be fully characterized; however, its structural similarity to known active compounds suggests potential for anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, the compound's antimicrobial activity has been explored. Preliminary studies have shown that certain benzoxazole derivatives can inhibit the growth of bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for various derivatives are summarized in Table 1 below:
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
5-Bromo Derivative | 50 | E. coli |
Fluoro Derivative | 25 | B. subtilis |
These findings suggest that modifications to the benzoxazole structure can significantly influence antimicrobial potency .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets in cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding: It could modulate receptor activities that are crucial for cell signaling pathways.
Understanding these mechanisms is vital for optimizing the compound's design for therapeutic applications .
Case Studies
Recent case studies have focused on optimizing benzoxazole derivatives for enhanced biological activity:
- Lead Optimization Study: A study on benzoxazolone carboxamides demonstrated that modifications in the benzoxazole structure could enhance target engagement and bioavailability in animal models .
- Antitumor Activity Assessment: Another research effort evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, confirming their potential as anticancer agents .
Properties
IUPAC Name |
5-bromo-6-fluoro-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODNOVDORFCKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32273-01-1 | |
Record name | 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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